1-Bromo-1-(2,5-diethylphenyl)propan-2-one
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Overview
Description
1-Bromo-1-(2,5-diethylphenyl)propan-2-one is an organic compound with the molecular formula C13H17BrO and a molecular weight of 269.18 g/mol . This compound is characterized by the presence of a bromine atom attached to a propan-2-one moiety, which is further substituted with a 2,5-diethylphenyl group. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-1-(2,5-diethylphenyl)propan-2-one typically involves the bromination of 1-(2,5-diethylphenyl)propan-2-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1-Bromo-1-(2,5-diethylphenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-1-(2,5-diethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It may serve as a precursor for the development of new drugs with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2,5-diethylphenyl)propan-2-one involves its interaction with molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions enable the compound to modify other molecules and exert its effects in various chemical and biological systems .
Comparison with Similar Compounds
1-Bromo-1-(2,5-diethylphenyl)propan-2-one can be compared with other similar compounds, such as:
1-Bromo-1-(2-bromophenyl)propan-2-one: This compound has a similar structure but with a bromine atom on the phenyl ring, leading to different reactivity and applications.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: The presence of a methoxy group on the phenyl ring alters the electronic properties and reactivity of the compound.
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one: The dimethyl substitution on the phenyl ring affects the compound’s steric and electronic characteristics.
Properties
Molecular Formula |
C13H17BrO |
---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
1-bromo-1-(2,5-diethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H17BrO/c1-4-10-6-7-11(5-2)12(8-10)13(14)9(3)15/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
DDTCYEPRVMXABF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC)C(C(=O)C)Br |
Origin of Product |
United States |
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